molecular formula C17H21N3O4S B1672373 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea CAS No. 685506-42-7

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea

Cat. No. B1672373
CAS RN: 685506-42-7
M. Wt: 363.4 g/mol
InChI Key: LVOVQRPAMXCXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea (MPSF) is an organic compound belonging to the class of sulfonylureas. It is a white crystalline solid that is soluble in organic solvents, such as dichloromethane, and has a melting point of 131 °C. MPSF is widely used in organic synthesis, particularly in the field of medicinal chemistry, as it is a powerful and versatile reagent.

Scientific Research Applications

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has been used extensively in scientific research applications, both in vivo and in vitro.

In Vivo

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has been used in numerous in vivo studies. It has been used to study the effects of various compounds on the nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various compounds on the cardiovascular system, and to study the effects of various compounds on the immune system.

In Vitro

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has also been used in numerous in vitro studies. It has been used to study the effects of various compounds on cell growth and differentiation, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various compounds on enzyme activity, and to study the effects of various compounds on gene expression.

Mechanism of Action

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has been shown to interact with several different receptors in the body, including the serotonin receptor, the dopamine receptor, and the GABA receptor. It has also been shown to interact with several different enzymes, including the monoamine oxidase enzyme, the acetylcholinesterase enzyme, and the catechol-O-methyltransferase enzyme.

Biological Activity

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has been shown to possess a variety of biological activities. It has been shown to possess anti-inflammatory, anti-convulsant, anti-depressant, and anti-cancer properties. Additionally, it has been shown to possess anti-viral, anti-bacterial, anti-fungal, and anti-parasitic properties.
Biochemical and Physiological Effects
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has been shown to affect a variety of biochemical and physiological processes. It has been shown to affect the activity of various enzymes, including the monoamine oxidase enzyme, the acetylcholinesterase enzyme, and the catechol-O-methyltransferase enzyme. Additionally, it has been shown to affect the activity of various receptors, including the serotonin receptor, the dopamine receptor, and the GABA receptor.

Advantages and Limitations for Lab Experiments

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea has several advantages for use in laboratory experiments. It is a readily available reagent, and is relatively inexpensive. Additionally, it is a powerful and versatile reagent, and can be used to study a variety of biochemical and physiological processes. However, it does have some limitations. For example, it is not water soluble, and must be used in organic solvents. Additionally, it can be toxic if used in excess.

Future Directions

The use of 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea in laboratory experiments is likely to continue to expand in the future. Potential future directions include the use of 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea to study the effects of various compounds on the nervous system, the cardiovascular system, and the immune system. Additionally, 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea could be used to study the effects of various compounds on cell growth and differentiation, as well as to investigate the mechanisms of action of various drugs. Furthermore, 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea could be used to study the effects of various compounds on enzyme activity, and to study the effects of various compounds on gene expression. Finally, 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea could be used to develop new drugs and to improve existing drugs.

properties

IUPAC Name

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVQRPAMXCXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384608
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea

CAS RN

685506-42-7
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea
Reactant of Route 2
Reactant of Route 2
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea
Reactant of Route 3
Reactant of Route 3
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea
Reactant of Route 4
Reactant of Route 4
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea
Reactant of Route 5
Reactant of Route 5
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea
Reactant of Route 6
Reactant of Route 6
3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.